REACTION_CXSMILES
|
[Na].[NH2:2][C:3]1[N:7]=[CH:6][NH:5][N:4]=1.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13]Cl)=[CH:11][CH:10]=1>CO.CN(C=O)C.ClCCl.CO>[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:5]2[CH:6]=[N:7][C:3]([NH2:2])=[N:4]2)=[CH:11][CH:10]=1 |f:5.6,^1:0|
|
Name
|
|
Quantity
|
1.682 g
|
Type
|
reactant
|
Smiles
|
NC1=NNC=N1
|
Name
|
|
Quantity
|
3.221 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCl)C=C1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
dichloromethane methanol
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting clear solution was stirred for 1 hour at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
obtained previously
|
Type
|
WAIT
|
Details
|
After 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
a cloudy solution was obtained
|
Type
|
STIRRING
|
Details
|
which was stirred overnight at 20° C
|
Duration
|
8 (± 8) h
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated in the rotatory evaporator
|
Type
|
ADDITION
|
Details
|
the oily residue treated with 100 ml of dichloromethane
|
Type
|
FILTRATION
|
Details
|
Insoluble material was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Type
|
CUSTOM
|
Details
|
to give a brownish oil which
|
Type
|
CUSTOM
|
Details
|
gave
|
Type
|
CUSTOM
|
Details
|
a poor separation of the two regioisomers
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(CN2N=C(N=C2)N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 215 mg | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 5.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |